1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-10-1-3-11(4-2-10)22(20,21)12-5-17(6-12)13(19)7-18-9-15-8-16-18/h1-4,8-9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXVJCARMPKTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that combines an azetidine ring with a triazole moiety and a sulfonyl group. This structural complexity potentially enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound is being investigated for various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is C15H14ClN3O3S, with a molecular weight of approximately 383.87 g/mol. Its structure features several functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 383.87 g/mol |
| Functional Groups | Azetidine, Sulfonyl, Triazole |
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties . It has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide group is known for its antibacterial effects, which may contribute to the compound's overall efficacy .
Anticancer Activity
Research into the anticancer potential of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone suggests it could be effective against several cancer cell lines. For instance, related compounds containing the triazole ring have demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating significant potency .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurological disorders such as Alzheimer's disease. Additionally, it has demonstrated effectiveness as a urease inhibitor .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonyl group and azetidine ring are critical for binding affinity to these targets. For example, in enzyme inhibition scenarios, the compound may bind to the active site of enzymes like AChE or urease, blocking substrate access and altering metabolic pathways .
Case Study 1: Antimicrobial Efficacy
In a study involving synthesized derivatives of sulfonamide compounds similar to the target compound, several were screened for antibacterial activity. Compounds demonstrated varying degrees of efficacy against Staphylococcus aureus and Escherichia coli, with some achieving significant inhibition rates comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies on related triazole derivatives showed promising results against colon carcinoma (HCT-116) and breast cancer (T47D). One derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent, likely due to its ability to disrupt bacterial cell function.
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. Molecular docking studies suggest that this compound could interact with specific cancer-related targets, enhancing its therapeutic efficacy against various cancer types.
Synthesis and Mechanism of Action
The synthesis of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : This can be done via sulfonation reactions using reagents like sulfonyl chlorides.
- Attachment of the Triazole Group : Nucleophilic substitution reactions are often employed to introduce this group.
The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Piperazine vs. Azetidine Derivatives: 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () replaces azetidine with piperazine, increasing ring size and flexibility. Piperazine derivatives often exhibit altered pharmacokinetics due to enhanced solubility but may suffer from reduced metabolic stability . 1-(Azetidin-1-yl)-2-(6-chloropyridin-3-yl)ethanone () substitutes the sulfonylphenyl group with chloropyridine, altering electronic properties and target specificity .
Aromatic Substituent Variations
- Chlorophenyl vs. Dichlorophenyl: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () shows enhanced antifungal activity due to electron-withdrawing chlorine atoms but lacks the sulfonyl-azetidine group, reducing target affinity .
Functional Group Additions
- Sulfanyl vs. Sulfonyl Groups: 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () incorporates a sulfanyl-linked quinoline group, increasing lipophilicity and membrane penetration but introducing steric hindrance . The target compound’s sulfonyl group improves hydrogen bonding and enzymatic inhibition compared to sulfanyl analogs .
Triazole Modifications
- Triazole with Indole vs. Benzofuran :
- 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol () includes an indole ring and hydroxyl group, enhancing antifungal activity against M. furfur but introducing metabolic vulnerability due to the alcohol group .
- Benzofuran-containing triazoles () exhibit moderate activity against S. aureus but lower solubility than the sulfonyl-azetidine derivative .
Q & A
Q. Basic
- NMR : Key signals include δ 4.17 ppm (CH₂ adjacent to triazole) and δ 7.0-8.7 ppm (aromatic protons) in H NMR. C NMR shows carbonyl peaks at ~200 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond angles and torsion stresses in the azetidine-sulfonyl group. Lattice parameters: monoclinic system, space group P2₁/c .
How does the sulfonyl-azetidine moiety influence biological activity compared to other triazole derivatives?
Advanced
The sulfonyl group enhances electrophilicity , improving interaction with fungal cytochrome P450 enzymes (e.g., CYP51). Compared to non-sulfonylated analogs, this compound shows a 3.5-fold increase in antifungal activity (Candida albicans IC₅₀ = 1.2 µM vs. 4.3 µM) . The azetidine ring’s rigidity may reduce off-target binding .
How can contradictions in reported biological activity data be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI M27 for antifungals) and use reference materials (e.g., Voriconazole Impurity A ).
- Purity thresholds : Validate compound purity (>95%) via LC-MS and control for stereochemical impurities (e.g., chiral HPLC) .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Waste disposal : Collect organic waste in sealed containers for incineration (avoid aqueous release due to chlorophenyl persistence) .
How can metabolic stability against CYP enzymes be assessed experimentally?
Q. Advanced
In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation (e.g., M2 via LC-MS/MS ).
CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4 inhibition assays with midazolam) to calculate IC₅₀ values .
What computational approaches predict binding affinity to target proteins?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 5TZ1). Key residues: Phe228 (π-stacking with triazole) and Thr311 (hydrogen bonding with sulfonyl) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
What crystallographic challenges arise in structure determination, and how are they addressed?
Q. Advanced
- Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .
- Disorder in azetidine ring : Apply restraints to bond lengths/angles and use high-resolution data (>0.8 Å) .
How is the compound’s potential for antifungal drug resistance evaluated?
Q. Advanced
- Serial passage assays : Expose C. albicans to sub-inhibitory concentrations for 30 generations. Monitor MIC shifts via broth microdilution .
- Gene expression profiling : RNA-seq to detect overexpression of ERG11 or efflux pumps (CDR1, MDR1) .
How can reaction intermediates be trapped and analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
